(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid
Description
(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a trifluoroethoxymethyl substituent at the ortho position relative to the boronic acid group and a fluorine atom at the para position. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.
The discontinuation of commercial availability (as noted in ) suggests challenges in synthesis or niche applications.
Properties
IUPAC Name |
[5-fluoro-2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-7-2-1-6(8(3-7)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGTAZDHFABBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COCC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions.
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of various biologically active molecules.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of various biologically active molecules, contributing to the development of new pharmaceuticals and other chemical products.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base. The choice of solvent can also impact the reaction.
Biological Activity
(5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's synthesis, biological activity, potential applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H10B F4O3
- Molecular Weight : 267.99 g/mol
- CAS Number : 928053-97-8
Synthesis
The synthesis of boronic acids typically involves the reaction of aryl halides with organoboranes or boron reagents. For this compound, the trifluoroethoxy group is introduced to enhance solubility and biological activity. The process may involve several steps including:
- Formation of the aryl boronic acid through a Suzuki coupling reaction.
- Introduction of the trifluoroethoxy group , which can be achieved via nucleophilic substitution reactions.
Antimicrobial Properties
Research has shown that phenylboronic acids exhibit significant antimicrobial activity. Specifically, studies on related compounds have indicated that the presence of fluorine and trifluoromethyl groups enhances their efficacy against various pathogens.
- In Vitro Studies :
- The compound has demonstrated moderate activity against Candida albicans and higher activity against Aspergillus niger.
- Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were found to be lower than those for established antifungal agents like AN2690 (Tavaborole), suggesting promising antibacterial properties .
The proposed mechanism of action for boronic acids involves inhibition of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria and fungi. Docking studies have indicated that the compound can effectively bind to the active site of LeuRS, blocking its function and leading to microbial cell death .
Case Studies
- Antibacterial Efficacy :
- Antifungal Activity :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues with Trifluoroethoxy Groups
Compounds featuring trifluoroethoxy or related fluorinated substituents exhibit distinct electronic and steric properties. Key examples include:
Key Differences :
Boronic Acids with Other Fluorinated Substituents
Fluorine and trifluoromethyl groups are common in boronic acids for tuning electronic properties:
Key Differences :
- The trifluoroethoxymethyl group provides stronger electron-withdrawing effects than ethoxy or methyl groups, enhancing stability but reducing nucleophilicity .
- Heterocyclic analogues (e.g., thiophene derivatives) offer π-conjugation advantages but lack the steric profile of aryl-substituted compounds .
Functional Group Impact on Bioactivity
highlights boronic acids with methoxyethyl phenoxy groups as potent fungal histone deacetylase (HDAC) inhibitors. Compared to these:
- The target compound’s trifluoroethoxy group may improve metabolic stability due to fluorine’s resistance to oxidation.
- However, the lack of a methoxyethyl chain (as in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) could reduce binding affinity to HDACs .
Tables of Comparative Data
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | 279.98 g/mol | ~2.1 | Low (fluorophilic) |
| (2-(2,2,2-Trifluoroethoxy)phenyl)boronic acid | 219.95 g/mol | ~1.8 | Moderate |
| (5-Ethoxy-2-formylphenyl)boronic acid | 194.00 g/mol | ~0.9 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
